1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride
Overview
Description
1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride is a chemical compound. It is a derivative of piperazine, which is a synthetic intermediate used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O2 . The molecular weight is 235.28 g/mol . The compound has a complexity of 271 .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 52.3 Ų . It has a rotatable bond count of 1 . The compound is also characterized by an XLogP3-AA value of 2 .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis for Antischistosomal Activity : 1-Methyl-4-(alkoxyphenyl thiocarbamyl) piperazine hydrochlorides, synthesized from 1-methyl piperazine, are tested for activity against schistosomiasis in experimental animals infected with Schistosoma Japonica (Tung, 1957).
Synthesis for Antihypertensive Effects : Optically active derivatives of 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride are synthesized and investigated for their antihypertensive effect on spontaneously hypertensive rats and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenates (Ashimori et al., 1991).
Antidepressant and Antianxiety Activities : Novel series of derivatives incorporating this compound are synthesized and investigated for their antidepressant activities using behavioral tests on mice and antianxiety activity evaluated by the plus maze method (Kumar et al., 2017).
Antibacterial and Antifungal Properties
Inhibitory Activity Against Bacterial Biofilms : Piperazine derivatives, including those with 1-(2-Methyl-4-nitrophenyl)piperazine structure, are synthesized and evaluated for their antibacterial efficacies and inhibitory activities against bacterial biofilms and MurB enzyme, showing significant antibacterial and biofilm inhibition activities (Mekky & Sanad, 2020).
Activity Against Bacterial and Fungal Pathogens : N-phenylpiperazine derivatives, potentially including this compound, are investigated for their activity against various bacterial and fungal pathogens, demonstrating moderate inhibitory effects on certain strains (Pospíšilová et al., 2019).
Molecular Structure and Conformational Analysis
Crystallographic Studies : Studies on the crystal structure of related piperazine compounds, including those with nitrophenyl substituents, provide insights into the molecular conformation and interactions of these compounds, which is crucial for understanding their biological activities (Velmurugan et al., 1994).
Molecular Docking with DNA : 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, a structurally related compound, is analyzed for its interaction with DNA through docking simulations, predicting strong anti-tumor effects due to its binding affinity (Demirağ et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine compounds, which this molecule is a derivative of, generally act as gaba receptor agonists .
Mode of Action
As a GABA receptor agonist, 1-(2-Methyl-4-nitrophenyl)piperazine hydrochloride likely interacts with its targets by mimicking the action of GABA, a neurotransmitter. This interaction can result in the opening of ion channels, leading to hyperpolarization of the neuron and inhibition of the firing of action potentials .
Biochemical Pathways
As a gaba receptor agonist, it is likely involved in modulating the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including cognition, mood regulation, pain perception, and seizure activity .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
As a gaba receptor agonist, it is likely to result in the inhibition of neuronal excitability and reduction of the firing of action potentials .
Properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOOJZHEXHGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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